4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
CAS No.: 942475-07-2
Cat. No.: VC2307634
Molecular Formula: C14H8F4O2
Molecular Weight: 284.2 g/mol
* For research use only. Not for human or veterinary use.
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid - 942475-07-2](/images/structure/VC2307634.png)
Specification
CAS No. | 942475-07-2 |
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Molecular Formula | C14H8F4O2 |
Molecular Weight | 284.2 g/mol |
IUPAC Name | 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |
Standard InChI | InChI=1S/C14H8F4O2/c15-12-6-5-10(7-11(12)14(16,17)18)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20) |
Standard InChI Key | WBIJBBBOHSRCAK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid consists of two aromatic rings connected by a single bond, with a carboxylic acid group at the 4-position of one ring, while the other ring contains a fluoro group at the 4'-position and a trifluoromethyl group at the 3'-position. This particular arrangement of functional groups contributes to its unique chemical and physical properties, making it valuable for specialized applications in chemical research and pharmaceutical development.
Basic Chemical Properties
The compound's fundamental chemical properties are summarized in Table 1, providing essential information for researchers and chemists working with this substance.
Property | Value |
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CAS Number | 942475-07-2 |
Molecular Formula | C₁₄H₈F₄O₂ |
Molecular Weight | 284.20 g/mol |
Creation Date (Registry) | 2009-05-28 |
Modification Date | 2025-04-05 |
Physical State | Solid |
Solubility | Limited water solubility; soluble in organic solvents |
Table 1: Basic chemical properties of 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Structural Identifiers
For computational and database purposes, the compound can be represented using various structural identifiers as shown in Table 2.
Identifier Type | Value |
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IUPAC Name | 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |
InChI | InChI=1S/C14H8F4O2/c15-12-6-5-10(7-11(12)14(16,17)18)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20) |
InChIKey | WBIJBBBOHSRCAK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O |
Table 2: Structural identifiers for 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Nomenclature and Synonyms
The compound is known by several names in chemical databases and literature, which facilitates cross-referencing across different research platforms and publications.
Primary Nomenclature
The primary names for this compound follow standard chemical naming conventions:
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4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (Most common name)
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4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid (IUPAC name)
Alternative Designations and Registry Numbers
Additional names and identifiers have been assigned to this compound in various chemical databases and registries:
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4-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid
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4'-Fluoro-3'-trifluoromethyl-biphenyl-4-carboxylic acid
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4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
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MFCD08457042 (MDL number)
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WBIJBBBOHSRCAK-UHFFFAOYSA-N (Standard InChIKey)
Chemical and Physical Properties
The compound's chemical and physical properties derive from its molecular structure, particularly the presence of fluorine atoms and the carboxylic acid group, which influence its reactivity and behavior in different environments.
Structural Features
The structural features of 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid include:
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A biphenyl core (two benzene rings connected by a single bond)
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A carboxylic acid group (-COOH) at position 4 of the first phenyl ring
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A fluorine atom at position 4' of the second phenyl ring
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A trifluoromethyl group (-CF₃) at position 3' of the second phenyl ring
These structural elements create a molecule with specific electronic and steric properties that determine its chemical behavior and potential applications.
Spectroscopic Properties
While specific spectroscopic data for this exact compound is limited in the search results, the expected spectroscopic properties can be inferred from similar compounds:
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NMR spectroscopy would show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atoms.
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The carboxylic acid proton would appear as a broad signal at high chemical shift values.
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IR spectroscopy would show characteristic bands for the carboxylic acid group (O-H stretch, C=O stretch) and C-F bonds.
Synthesis and Preparation
The synthesis of 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid typically involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Based on synthetic approaches for similar compounds, several potential routes can be outlined.
Synthesis via Suzuki-Miyaura Coupling
A common synthetic route likely involves the coupling of 4-carboxyphenylboronic acid (or its ester) with 4-fluoro-3-(trifluoromethyl)bromobenzene using palladium catalysts. Alternatively, the compound can be synthesized by coupling 4-bromo or 4-iodobenzoic acid (or its ester) with 4-fluoro-3-(trifluoromethyl)phenylboronic acid.
Synthesis via Ester Hydrolysis
Another potential route involves synthesizing the methyl ester version first, followed by hydrolysis:
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Coupling of methyl 4-bromobenzoate with 4-fluoro-3-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ as catalyst in the presence of a base.
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Hydrolysis of the resulting methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate using lithium hydroxide, sodium hydroxide, or potassium hydroxide in a THF/methanol/water mixture.
The general reaction scheme for the hydrolysis step can be described as follows:
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Treatment of methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate with lithium hydroxide in THF/methanol/water at 60°C
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Acidification with hydrochloric acid
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Extraction with ethyl acetate and purification by column chromatography
This approach typically yields the desired carboxylic acid with high purity (>95%) and good yield (80-90%).
Applications and Uses
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid has several potential applications across different fields, primarily due to its unique structural features including the fluorinated substituents and carboxylic acid functionality.
Pharmaceutical Applications
The compound is primarily used as a pharmaceutical intermediate in drug discovery and development. Fluorinated biphenyl compounds often exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts, including:
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Improved metabolic stability
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Enhanced lipophilicity, affecting bioavailability
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Altered binding affinity to target proteins
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Modulated electronic properties affecting biological activity
Research and Development
In research settings, this compound serves several important functions:
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Building block for more complex molecules
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Intermediate in the synthesis of bioactive compounds
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Model compound for studying structure-activity relationships
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Component in the development of fluorinated materials with specialized properties
Related Compounds
Several structurally related compounds share similarities with 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, providing context for understanding its properties and potential applications.
Structural Analogs
The following compounds are closely related to 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, differing in the position or nature of substituents:
Compound Name | CAS Number | Key Structural Difference |
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4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | 195457-71-7 | Lacks the fluoro group at 4' position |
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | 195457-70-6 | Lacks the fluoro group; trifluoromethyl at 3' |
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde | 1032506-87-8 | Has aldehyde instead of carboxylic acid |
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine | 1032506-81-2 | Has amine at 3-position instead of carboxylic acid at 4-position |
4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid | 1179671-81-8 | Different substitution pattern |
3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | 845826-91-7 | Fluoro group at 3-position instead of 4'-position |
Table 3: Structural analogs of 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Derivatives and Related Functional Compounds
The compound has several important derivatives, including:
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Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate (CAS: 1365271-42-6): The methyl ester of the target compound, often used as a synthetic intermediate
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4'-(trifluoromethyl)-2-biphenyl carboxylic acid (Xenalipin): A related compound with lipid-lowering activity that reduces blood cholesterol and triglycerides
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